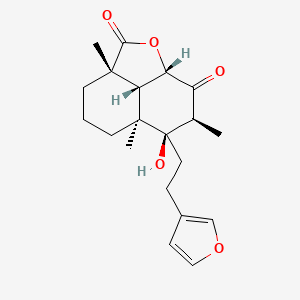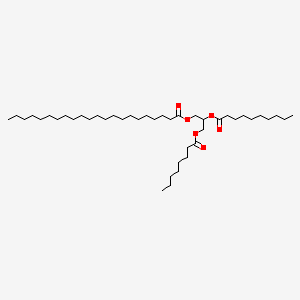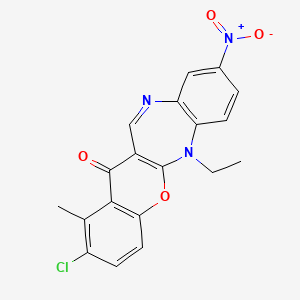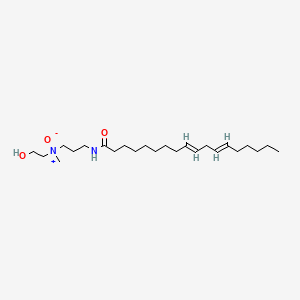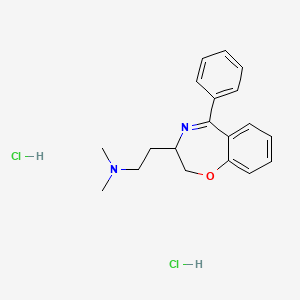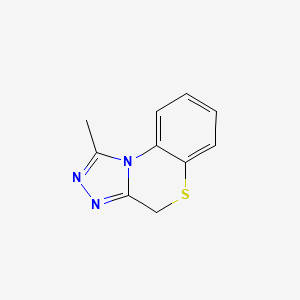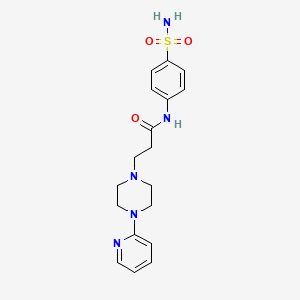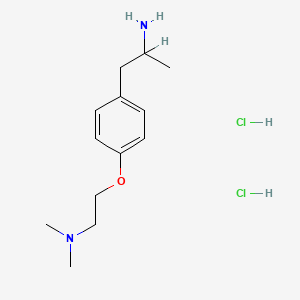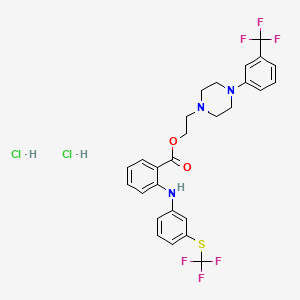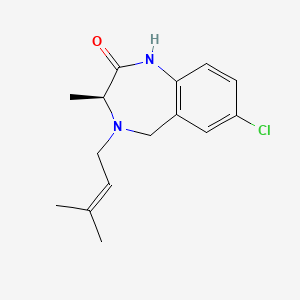
(+-)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-5-(Pentyloxy)-1-(3-(trifluorométhyl)benzoyl)-2-pyrrolidinone est un composé organique synthétique. Il présente un noyau pyrrolidinone substitué par un groupe pentyloxy et un groupe trifluorométhylbenzoyl.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de (±)-5-(Pentyloxy)-1-(3-(trifluorométhyl)benzoyl)-2-pyrrolidinone implique généralement des réactions organiques en plusieurs étapes. Une voie synthétique courante pourrait inclure :
Formation du noyau pyrrolidinone : En partant d’un précurseur adapté, le cycle pyrrolidinone peut être construit par des réactions de cyclisation.
Introduction du groupe pentyloxy : Cela peut être réalisé par des réactions de substitution nucléophile où un groupe pentyloxy est introduit dans le noyau pyrrolidinone.
Fixation du groupe trifluorométhylbenzoyl : Cette étape peut impliquer des réactions d’acylation utilisant du chlorure de trifluorométhylbenzoyle ou des réactifs similaires.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies synthétiques décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de catalyseurs, des conditions de réaction contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, affectant potentiellement le groupe pentyloxy ou le cycle pyrrolidinone.
Réduction : Les réactions de réduction pourraient cibler le groupe carbonyle du cycle pyrrolidinone.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en particulier au niveau des groupes pentyloxy ou trifluorométhylbenzoyl.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Réactifs de substitution : Halogénures d’alkyle, chlorures d’acyle.
Principaux produits
Les principaux produits de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des acides carboxyliques ou des cétones, tandis que la réduction pourrait produire des alcools ou des amines.
4. Applications de la recherche scientifique
(+/-)-5-(Pentyloxy)-1-(3-(trifluorométhyl)benzoyl)-2-pyrrolidinone peut avoir des applications dans :
Chimie médicinale : Utilisation potentielle en tant que pharmacophore dans la conception de médicaments.
Science des matériaux : Incorporation possible dans des polymères ou d’autres matériaux pour des propriétés améliorées.
Synthèse organique : Utilisation comme intermédiaire dans la synthèse de molécules plus complexes.
Applications De Recherche Scientifique
(±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible incorporation into polymers or other materials for enhanced properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
Le mécanisme d’action dépendrait de l’application spécifique du composé. En chimie médicinale, il pourrait interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, en modulant leur activité par le biais d’interactions de liaison. Le groupe trifluorométhyle pourrait améliorer l’affinité de liaison et la stabilité métabolique.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(Méthoxy)-1-(3-(trifluorométhyl)benzoyl)-2-pyrrolidinone
- 5-(Ethoxy)-1-(3-(trifluorométhyl)benzoyl)-2-pyrrolidinone
Singularité
Le groupe pentyloxy dans (±)-5-(Pentyloxy)-1-(3-(trifluorométhyl)benzoyl)-2-pyrrolidinone peut conférer des propriétés uniques telles qu’une lipophilie accrue ou une pharmacocinétique modifiée par rapport à ses analogues méthoxy ou éthoxy.
Propriétés
Numéro CAS |
136410-13-4 |
|---|---|
Formule moléculaire |
C17H20F3NO3 |
Poids moléculaire |
343.34 g/mol |
Nom IUPAC |
5-pentoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H20F3NO3/c1-2-3-4-10-24-15-9-8-14(22)21(15)16(23)12-6-5-7-13(11-12)17(18,19)20/h5-7,11,15H,2-4,8-10H2,1H3 |
Clé InChI |
BSMORGFZPHBFNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1CCC(=O)N1C(=O)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)
